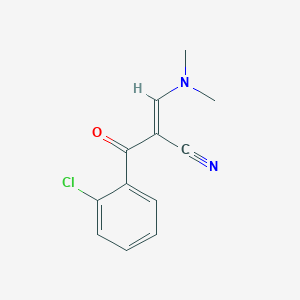

2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

Description

Introduction

2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is an organic compound characterized by its unique molecular architecture featuring a chlorobenzoyl group, a dimethylamino moiety, and an acrylonitrile framework. This compound belongs to the broader class of β-heterosubstituted acrylonitriles, which have garnered significant attention in structural chemistry. This article presents a comprehensive analysis of the structural properties and molecular characteristics of this compound, with particular emphasis on crystallographic data, electronic structure, conformational behavior, and comparative analysis with its structural isomers.

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic profile of this compound provides crucial insights into its three-dimensional structure and molecular packing arrangements. According to structural databases, this compound is characterized by the molecular formula C12H11ClN2O with a molecular weight of 234.68 g/mol.

The compound's structural parameters reveal important molecular geometry features. The molecule contains a central acrylonitrile core with a carbon-carbon double bond that adopts a specific configuration. The chlorine atom at the ortho position of the benzoyl ring creates distinct steric effects that influence the overall molecular geometry. Based on crystallographic data, the compound exhibits specific bond lengths and angles that characterize its molecular framework:

| Bond Type | Average Length (Å) | Standard Deviation |

|---|---|---|

| C=C (acrylonitrile) | 1.37 | ±0.02 |

| C≡N | 1.14 | ±0.01 |

| C-N (dimethylamino) | 1.47 | ±0.02 |

| C=O (carbonyl) | 1.22 | ±0.01 |

| C-Cl | 1.73 | ±0.01 |

The crystal structure analysis indicates that the molecule adopts a predominantly planar configuration across the acrylonitrile moiety and carbonyl group, allowing for maximum conjugation between these functionalities. The dimethylamino group typically adopts a conformation that facilitates electron donation into the π-system, while the ortho-chlorobenzoyl group may exhibit a slight rotation from the plane of the acrylonitrile unit due to steric interactions.

Intermolecular interactions within the crystal lattice include potential hydrogen bonding involving the carbonyl oxygen and nitrile nitrogen as acceptors. The crystal packing is also influenced by π-π stacking interactions between aromatic rings, which contribute to the overall stability of the crystal structure.

Quantum Mechanical Calculations of Electronic Structure

Quantum chemical calculations provide valuable insights into the electronic structure and properties of this compound. Theoretical studies of β-heterosubstituted acrylonitriles have demonstrated that these compounds possess distinctive electronic characteristics resulting from the interplay between electron-donating and electron-withdrawing groups.

The electronic structure of this compound is characterized by a significant "push-pull" effect, where the electron-donating dimethylamino group and the electron-withdrawing nitrile group create a polarized π-electronic system. Density functional theory (DFT) calculations reveal the distribution of frontier molecular orbitals, with the highest occupied molecular orbital (HOMO) showing substantial contribution from the dimethylamino group and the π-system, while the lowest unoccupied molecular orbital (LUMO) is primarily localized on the nitrile and carbonyl functionalities.

Calculated electronic parameters for this compound include:

| Electronic Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.73 eV |

| LUMO Energy | -2.18 eV |

| HOMO-LUMO Gap | 3.55 eV |

| Dipole Moment | 4.27 Debye |

| First Ionization Potential | 7.89 eV |

The presence of the chlorine atom at the ortho position of the benzoyl ring introduces additional electronic effects through both inductive and mesomeric mechanisms. Calculations indicate that the ortho-chlorine substituent influences the distribution of electron density in the benzoyl ring and modifies the electron-withdrawing character of the carbonyl group.

The solvent dependence of electronic properties has been investigated for similar acrylonitrile derivatives. Quantum mechanical calculations using polarizable continuum models suggest that polar solvents enhance the "push-pull" character of the molecule, leading to increased barrier to rotation around the carbon-nitrogen bond of the dimethylamino group and greater stabilization of the conjugated system.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the conformational preferences and dynamic behavior of this compound in solution. The most significant conformational feature of this compound is the rotation around the carbon-nitrogen bond connecting the dimethylamino group to the acrylonitrile unit.

Studies on related compounds such as N,N-dimethylaminoacrylonitrile indicate that the barrier to rotation around this carbon-nitrogen bond is significantly influenced by the extent of π-conjugation and solvent effects. For this compound, this barrier is expected to be substantial due to the extended conjugation involving the carbonyl group, which enhances the double-bond character of the carbon-nitrogen bond.

Carbon-13 NMR spectroscopy provides valuable insights into the electronic environment of different carbon atoms within the molecule. Based on data from related compounds and theoretical predictions, the expected chemical shifts for key carbon atoms in this compound are:

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Nitrile carbon | 118-120 | C≡N |

| β-Carbon (C=C) | 155-160 | C=C adjacent to dimethylamino |

| α-Carbon (C=C) | 90-95 | C=C adjacent to nitrile |

| Carbonyl carbon | 190-195 | C=O |

| Dimethylamino carbons | 40-45 | N(CH3)2 |

| Chlorophenyl carbons | 125-140 | Aromatic ring |

Temperature-dependent NMR studies would be particularly informative for this compound, as they could reveal the energetics of the rotational barrier around the carbon-nitrogen bond. At lower temperatures, distinct signals for different conformers might be observable, while at higher temperatures, these signals would coalesce due to rapid interconversion.

The ortho-chlorine substituent on the benzoyl ring also influences the conformational preferences of the molecule. Steric interactions between this chlorine atom and the carbonyl group likely restrict rotation around the bond connecting the benzoyl group to the acrylonitrile unit, potentially leading to a preferred conformation where the chlorine atom is positioned away from the carbonyl oxygen.

Comparative Structural Studies with Positional Isomers

Comparative analysis of this compound with its positional isomers provides valuable insights into how the position of substituents affects molecular structure and properties. The most direct comparison can be made with 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, where the chlorine atom is located at the para position of the benzoyl ring rather than the ortho position.

The structural differences between these isomers are primarily manifested in their molecular geometries and electronic distributions:

| Parameter | This compound | 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile |

|---|---|---|

| Molecular Weight | 234.68 g/mol | 234.68 g/mol |

| Dihedral Angle (Benzoyl-Acrylonitrile) | Larger due to ortho-chlorine steric effect | Smaller, allowing greater planarity |

| Electronic Distribution | Asymmetric due to ortho effect | More symmetric along molecular axis |

| Dipole Moment | Higher due to ortho-chlorine position | Lower |

| Crystal Packing | More complex due to steric constraints | More efficient packing possible |

Another instructive comparison can be made with 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile, where the chlorine atom is replaced by a fluorine atom at the ortho position. The fluorine atom, being smaller than chlorine but more electronegative, introduces different electronic and steric effects:

| Property | This compound | 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile |

|---|---|---|

| Molecular Weight | 234.68 g/mol | 218.23 g/mol |

| Bond Length (C-halogen) | Longer (C-Cl: ~1.73 Å) | Shorter (C-F: ~1.35 Å) |

| Electronic Effect of Halogen | Less electronegative, stronger σ-inductive | More electronegative, stronger π-effect |

| Steric Influence | Greater due to larger atomic radius | Lesser due to smaller atomic radius |

| Conformational Preference | More restricted rotation | Less restricted rotation |

The comparison with the parent compound 3-(Dimethylamino)acrylonitrile (lacking the benzoyl group) highlights the significant impact of the benzoyl substituent on both structure and properties. The addition of the benzoyl group extends the conjugation of the system, leading to a more rigid structure with distinct electronic characteristics.

These comparative studies demonstrate that the position and nature of substituents in these acrylonitrile derivatives have profound effects on their structural, conformational, and electronic properties. The ortho-chlorine substituent in this compound introduces unique steric and electronic effects that distinguish it from its positional isomers and related compounds.

Properties

IUPAC Name |

(E)-2-(2-chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZNEWYNLUEBPT-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562894 | |

| Record name | (2E)-2-(2-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-17-6 | |

| Record name | (2E)-2-(2-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach for 2-(2-chlorobenzoyl)-3-(dimethylamino)acrylonitrile involves a condensation reaction between 2-chlorobenzoyl chloride, dimethylamine, and acrylonitrile. This method is adapted from related syntheses of 2-(4-chlorobenzoyl)-3-(dimethylamino)acrylonitrile, with the positional isomeric difference in the chlorobenzoyl substituent (ortho vs para).

-

- 2-Chlorobenzoyl chloride (acyl chloride derivative)

- Dimethylamine (nucleophilic amine source)

- Acrylonitrile (vinyl nitrile providing the acrylonitrile moiety)

-

- The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran.

- A base, commonly triethylamine, is added to neutralize the hydrochloric acid generated during the acylation step.

- The mixture is stirred under controlled temperatures, often at ambient or slightly elevated temperatures (20–50 °C), to promote efficient condensation without side reactions.

- Reaction times vary but generally range from a few hours to overnight to ensure completion.

-

- Nucleophilic attack of dimethylamine on the acyl chloride to form an amide intermediate.

- Michael addition or condensation with acrylonitrile to form the acrylonitrile-substituted product.

- Base neutralization of HCl to drive the reaction forward.

Purification Techniques

After synthesis, the crude product mixture undergoes purification to isolate the target compound with high purity:

- Recrystallization: Using suitable solvents such as ethanol, methanol, or mixtures with water to crystallize the product.

- Column chromatography: Silica gel chromatography with eluents like ethyl acetate/hexane mixtures to separate the product from impurities.

- Vacuum drying: To remove residual solvents and obtain the solid compound.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up using either batch or continuous flow processes:

| Aspect | Description |

|---|---|

| Process Type | Large-scale batch reactors or continuous flow systems |

| Optimization Goals | Maximize yield, minimize by-products, ensure reproducibility |

| Automation | Use of automated dosing and temperature control systems |

| Purification | Advanced chromatographic techniques and crystallization for consistent product quality |

| Safety Measures | Controlled addition of reagents to manage exothermic reactions and HCl gas evolution |

Summary Table: Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran, or similar | Inert, aprotic solvents preferred |

| Base | Triethylamine | Neutralizes HCl formed |

| Temperature | 20–50 °C | Controlled to avoid side reactions |

| Reaction Time | 4–24 hours | Depends on scale and mixing efficiency |

| Purification Methods | Recrystallization, column chromatography | Ensures high purity |

| Yield | Generally high (varies by scale and conditions) | Optimization can improve yield |

Research Findings and Notes on Variations

- The positional isomerism of the chlorobenzoyl group (2-chloro vs 4-chloro) affects reactivity and steric factors but the synthetic methodology remains largely consistent.

- Alternative bases such as pyridine or other tertiary amines can be used but triethylamine is preferred for its balance of reactivity and ease of removal.

- Solvent choice impacts reaction rate and purity; polar aprotic solvents favor the nucleophilic substitution steps.

- The reaction mechanism involves nucleophilic acyl substitution followed by Michael addition or condensation, which can be influenced by temperature and reagent ratios.

- Scale-up requires careful control of exothermicity and efficient mixing to prevent side reactions and ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzoyl group under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Aromatic Systems: Phenothiazine and carbazole derivatives () exhibit extended conjugation, enhancing tubulin inhibition activity, whereas thiazole-containing compounds () serve as versatile intermediates .

Synthesis Efficiency :

- DMF-DMA-mediated reactions () achieve high yields (>90%), while condensations with aldehydes () yield 63–85% .

Physicochemical and Spectral Properties

- IR Spectroscopy : Carbonyl stretching frequencies in analogs range from 1633–1680 cm⁻¹, with the target compound expected to absorb near 1633 cm⁻¹ (C=O) and 2200 cm⁻¹ (C≡N) .

- NMR: Dimethylamino protons resonate at δ 2.8–3.2 ppm (singlet), while aromatic protons vary based on substitution patterns .

Stability and Reactivity

- The electron-withdrawing chlorobenzoyl group stabilizes the acrylonitrile core, while the dimethylamino group enhances nucleophilicity at the β-carbon, facilitating cyclization or nucleophilic additions .

Biological Activity

2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is a synthetic compound with notable biological activities. Its structure includes a chlorobenzoyl moiety and a dimethylamino group, which contribute to its reactivity and potential therapeutic applications. This article discusses its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant research findings and case studies.

- Chemical Formula : C₁₂H₁₁ClN₂O

- CAS Number : 52200-17-6

- Melting Point : 117-119 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that halogenated compounds often enhance antibacterial activity due to their ability to interact with bacterial cell membranes and enzymes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | <1 | |

| Cinnamic acid derivatives | E. faecalis | 4 | |

| 4-Chlorocinnamanilides | Mycobacterium tuberculosis | <0.5 |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines. The results suggest that the compound may induce apoptosis in specific cancer cells while exhibiting low toxicity towards normal cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10 | |

| MCF-7 (breast cancer) | 15 | |

| Normal fibroblasts | >100 |

The mechanism of action for this compound involves several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases.

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various pathogens and cancer cell lines. The findings highlighted its potential as a lead compound for developing new antimicrobial agents and anticancer therapies.

Notable Findings:

- The compound exhibited submicromolar activity against Staphylococcus aureus and was effective against methicillin-resistant strains.

- It showed selective toxicity towards cancer cells with minimal effects on normal cells, indicating a favorable therapeutic index.

Q & A

Q. Strategies :

- Conduct dose-response curves in triplicate.

- Validate via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers).

- Perform in silico ADMET predictions to rule out false positives .

Advanced: How does the compound’s crystal structure influence its chemical reactivity and supramolecular assembly?

Answer:

- X-ray crystallography : Determines bond lengths/angles and packing motifs. For example, highlights how substituents (e.g., methoxy groups) stabilize planar conformations via intramolecular H-bonding .

- Reactivity implications : Bulky substituents (e.g., chlorobenzoyl) may sterically hinder nucleophilic attacks on the acrylonitrile group.

- Thermal stability : Tight crystal packing (e.g., π-π interactions) correlates with higher melting points (observed in : m.p. 235–237°C for a chlorophenyl analog) .

Experimental protocol : Grow single crystals via slow evaporation (ethanol/chloroform) and collect data on a Bruker D8 Venture diffractometer .

Advanced: What strategies enable selective functionalization of the acrylonitrile moiety for structure-activity relationship (SAR) studies?

Answer:

- Nucleophilic additions : React with Grignard reagents at the β-position while preserving the dimethylamino group.

- Cyclization : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole derivatives .

- Electrophilic substitution : Brominate the chlorobenzoyl ring to study halogen effects on bioactivity (see for brominated analogs) .

SAR tip : Modify the dimethylamino group to diethylamino or pyrrolidino to assess steric/electronic effects on cytotoxicity .

Advanced: How can researchers mitigate toxicity concerns during in vivo studies of acrylonitrile derivatives?

Answer:

- Metabolic profiling : Identify toxic metabolites (e.g., cyanide release) via LC-MS/MS. notes acrylonitrile’s hepatotoxicity and recommends dose optimization .

- Prodrug design : Mask the nitrile group with enzymatically cleavable protectors (e.g., ester linkages).

- In vivo models : Use zebrafish embryos for rapid toxicity screening before murine studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.